molecular formula C15H10ClN3O4 B11817375 5-(2-Chloro-5-nitrophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole

5-(2-Chloro-5-nitrophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole

Katalognummer: B11817375
Molekulargewicht: 331.71 g/mol
InChI-Schlüssel: DUVIVRHJYQVMOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Chloro-5-nitrophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-nitrophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, the reaction of 2-chloro-5-nitrobenzohydrazide with 2-methoxybenzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution.

    Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Amino derivatives: Formed from the reduction of the nitro group.

    Substituted derivatives: Formed from nucleophilic substitution of the chloro group.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 5-(2-Chloro-5-nitrophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors to exert its biological effects. The presence of the nitro group suggests potential interactions with cellular redox systems, while the chloro and methoxy groups may influence its binding affinity to target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazole: Lacks the methoxy group, which may affect its biological activity.

    3-(2-Methoxyphenyl)-1,2,4-oxadiazole: Lacks the chloro and nitro groups, which may influence its reactivity and applications.

    5-(2-Nitrophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole: Lacks the chloro group, which may alter its chemical properties.

Uniqueness

The combination of chloro, nitro, and methoxy groups in 5-(2-Chloro-5-nitrophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole makes it unique in terms of its chemical reactivity and potential applications. These functional groups can influence its interactions with biological targets and its suitability for various industrial applications.

Eigenschaften

Molekularformel

C15H10ClN3O4

Molekulargewicht

331.71 g/mol

IUPAC-Name

5-(2-chloro-5-nitrophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C15H10ClN3O4/c1-22-13-5-3-2-4-10(13)14-17-15(23-18-14)11-8-9(19(20)21)6-7-12(11)16/h2-8H,1H3

InChI-Schlüssel

DUVIVRHJYQVMOG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.